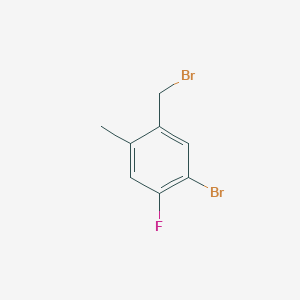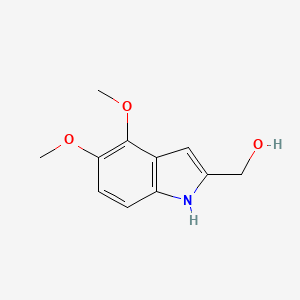
cis-3-Fluoro-3-phenylcyclobutanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride: is a chemical compound with the molecular formula C10H13ClFN It is a cyclobutane derivative where a fluorine atom and a phenyl group are attached to the third carbon of the cyclobutane ring, and the amine group is protonated to form the hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a of suitable precursors.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Amine Formation: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclobutane intermediate.
Hydrochloride Salt Formation: Finally, the amine is protonated using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Industrial production of cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Addition: Addition reactions can occur at the double bonds present in the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), cyanide ions (CN-), thiolate ions (RS-)
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated, cyanated, or thiolated derivatives
Addition: Hydrogenated derivatives
Wissenschaftliche Forschungsanwendungen
cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or antipsychotic agent.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with neurotransmitter systems in the brain, influencing mood and behavior.
Vergleich Mit ähnlichen Verbindungen
- cis-3-Fluorocyclobutanamine hydrochloride
- 3-Fluoro-3-phenylcyclobutanone
- 3-Phenylcyclobutanamine hydrochloride
Comparison:
- Structural Features: cis-3-Fluoro-3-phenylcyclobutanamine hydrochloride is unique due to the presence of both a fluorine atom and a phenyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties compared to similar compounds.
- Reactivity: The presence of the fluorine atom enhances the compound’s reactivity in nucleophilic substitution reactions, making it more versatile in synthetic applications.
- Biological Activity: The compound’s unique structure may result in different biological activities compared to its analogs, potentially leading to novel therapeutic applications.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
3-fluoro-3-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10(6-9(12)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H |
InChI-Schlüssel |
MISRENHAXWOSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=CC=C2)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)

![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)

![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)




